(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethoxy-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling reactions: The pyrazole and piperidine rings can be coupled using various coupling agents such as EDCI or DCC.
Introduction of the trifluoromethoxy group: This can be done through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the pyrazole ring or the carbonyl group.
Substitution: The trifluoromethoxy group could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of new molecules with potential biological activity.
Biology
Biological assays: Used in assays to study its effects on various biological targets.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material science:
Mechanism of Action
The mechanism of action of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone may confer unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development.
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-10-8-14(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-15(13)25-17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOROLUBUELOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.